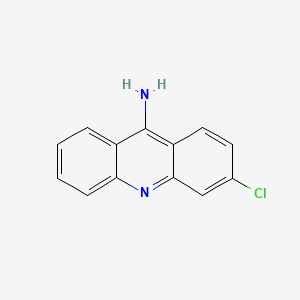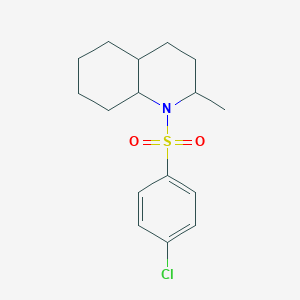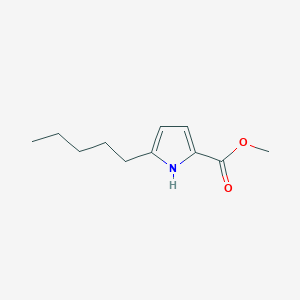
Methyl 5-pentyl-1H-pyrrole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-pentyl-1H-pyrrole-2-carboxylate is an organic compound belonging to the class of pyrrole esters. Pyrrole esters are known for their aromatic properties and are often used in various industrial applications, including the food, fragrance, and pharmaceutical industries
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-pentyl-1H-pyrrole-2-carboxylate typically involves the transesterification of methyl 1H-pyrrole-2-carboxylate with pentyl alcohol. This reaction is catalyzed by enzymes such as lipases, which offer advantages like selectivity, specificity, and mild reaction conditions . The reaction conditions include:
Solvent: Organic solvents like toluene or hexane.
Temperature: Moderate temperatures around 40-60°C.
Catalyst: Lipase enzymes like Novozym 435.
Reaction Time: Several hours to achieve high yields.
Industrial Production Methods
Industrial production of this compound can be scaled up using similar enzymatic processes. The use of biocatalysts in industrial settings is advantageous due to their reusability and the production of purer products with fewer by-products .
化学反应分析
Types of Reactions
Methyl 5-pentyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) under acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated pyrrole derivatives.
科学研究应用
Methyl 5-pentyl-1H-pyrrole-2-carboxylate has several scientific research applications:
作用机制
The mechanism of action of Methyl 5-pentyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
Methyl 1H-pyrrole-2-carboxylate: Lacks the pentyl group, resulting in different chemical properties and applications.
Butyl 1H-pyrrole-2-carboxylate: Similar structure but with a butyl group instead of a pentyl group, leading to variations in its aromatic properties.
Benzhydryl 1H-pyrrole-2-carboxylate: Contains a benzhydryl group, which significantly alters its chemical behavior and applications.
Uniqueness
Methyl 5-pentyl-1H-pyrrole-2-carboxylate is unique due to its pentyl group, which enhances its solubility, stability, and potential for various applications in different industries .
属性
CAS 编号 |
919123-86-7 |
|---|---|
分子式 |
C11H17NO2 |
分子量 |
195.26 g/mol |
IUPAC 名称 |
methyl 5-pentyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C11H17NO2/c1-3-4-5-6-9-7-8-10(12-9)11(13)14-2/h7-8,12H,3-6H2,1-2H3 |
InChI 键 |
XSPGCOGTXUNKJW-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC1=CC=C(N1)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


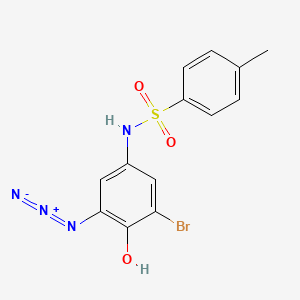

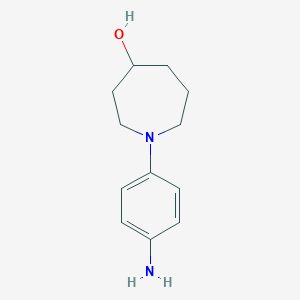
![2-[2-(Methoxymethoxy)pent-4-en-1-yl]-2-methyl-1,3-dioxolane](/img/structure/B14179150.png)
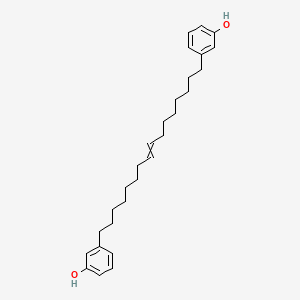
![2,3,5,6-Tetramethylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14179156.png)
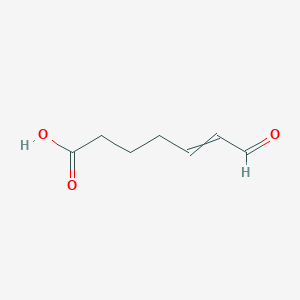
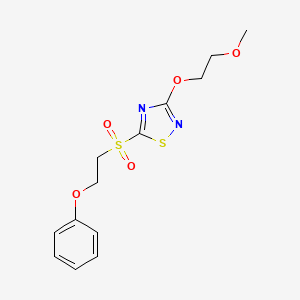
![Phenyl(1-{[11-(trichlorosilyl)undecyl]oxy}cyclohexyl)methanone](/img/structure/B14179193.png)
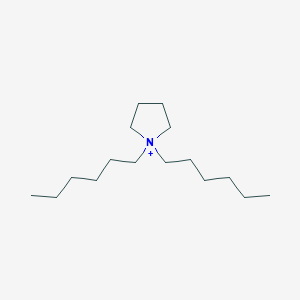
![4-{5-Methyl-2-[methyl(propan-2-yl)amino]-1,3-thiazol-4-yl}benzoic acid](/img/structure/B14179218.png)
